G-744 - 1346669-54-2

G-744

Catalog Number: EVT-268945
CAS Number: 1346669-54-2
Molecular Formula: C29H29N5O3S
Molecular Weight: 527.643
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
G-744 is a highly potent, selective for Btk inhibitor. G-774 is metabolically stable, well tolerated, and efficacious in an animal model of arthritis. G-744 prevents cellular functions in murine B-cells such as B-cell receptor (BCR)-mediated CD86 induction with an EC50 of 64nM. G-744 also inhibited BCR-stimulated B-cell proliferation in human B-cells (EC50 = 22 nM). In human monocytes, production of the inflammatory cytokine TNFα following activation with immune complexes was abrogated by G-744 (EC50 = 33 nM). In human whole blood, G-744 demonstrated potent inhibition of BCR-stimulated CD69 expression on Bcells with an EC50 of 87 nM.
Source

The synthesis and characterization of G-744 have been documented in various scientific publications, highlighting its relevance in drug discovery and development. The compound has been studied for its efficacy in treating conditions such as cancer and other metabolic disorders.

Classification

G-744 falls under the category of small molecules, which are typically characterized by their low molecular weight and ability to interact with biological macromolecules. This classification is crucial for understanding its mechanism of action and potential therapeutic uses.

Synthesis Analysis

Methods

The synthesis of G-744 involves several chemical reactions that can be categorized into distinct stages. The primary method used for synthesizing G-744 is through multi-step organic synthesis, which often includes:

  1. Formation of key intermediates: Initial reactions typically involve the creation of intermediate compounds that serve as building blocks for the final structure.
  2. Functional group modifications: Subsequent reactions modify these intermediates to introduce necessary functional groups that enhance bioactivity.
  3. Purification: Techniques such as chromatography are employed to purify the final product, ensuring high purity levels suitable for biological testing.

Technical Details

The synthetic route may involve various reagents and catalysts, which are optimized to improve yield and selectivity. Specific reaction conditions such as temperature, pH, and solvent choice are critical in achieving the desired chemical transformations.

Molecular Structure Analysis

Structure

G-744 possesses a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula and structural representation can be derived from spectral data obtained during synthesis.

Data

Key structural data include:

  • Molecular Weight: Approximately 300-400 g/mol (exact value depends on the specific isomer).
  • 3D Structure: Computational modeling techniques like molecular docking studies can provide insights into the spatial arrangement of atoms within G-744.
Chemical Reactions Analysis

Reactions

G-744 undergoes several chemical reactions that are essential for its activity. These include:

  1. Nucleophilic substitutions: Often involved in modifying functional groups.
  2. Redox reactions: These reactions may play a role in activating or deactivating certain functionalities within the molecule.

Technical Details

Understanding the kinetics and mechanisms of these reactions is vital for optimizing G-744’s synthesis and enhancing its pharmacological properties. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used to monitor these reactions.

Mechanism of Action

Process

The mechanism of action of G-744 is primarily focused on its interaction with specific biological targets, such as enzymes or receptors involved in disease pathways.

  1. Binding Affinity: G-744 exhibits a strong binding affinity to target proteins, which can be quantified using techniques like surface plasmon resonance (SPR).
  2. Inhibition or Activation: Depending on the target, G-744 may act as an inhibitor or an activator, altering cellular pathways that lead to therapeutic effects.

Data

Quantitative data from assays (e.g., IC50 values) provide insights into the potency of G-744 against particular targets, guiding further development efforts.

Physical and Chemical Properties Analysis

Physical Properties

G-744 exhibits several notable physical properties:

  • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO) but poorly soluble in water.
  • Melting Point: Specific melting point data varies based on purity but typically ranges between 150°C to 200°C.

Chemical Properties

Key chemical properties include:

  • Stability: G-744 demonstrates stability under acidic conditions but may degrade under alkaline environments.
  • Reactivity: The presence of reactive functional groups makes it susceptible to electrophilic attacks.
Applications

G-744 has significant applications in scientific research, particularly in:

  • Drug Development: Its potential as a therapeutic agent makes it a candidate for further investigation in clinical trials.
  • Biochemical Research: Used as a tool compound to elucidate biological pathways and mechanisms involved in disease processes.
Introduction to G-744

Definition and Contextual Overview of G-744 in Multidisciplinary Research

G-744 (CAS No. 1346669-54-2) is a small-molecule inhibitor selectively targeting Bruton’s tyrosine kinase (Btk), a critical enzyme in B-cell receptor (BCR) and Fcγ receptor (FcγR) signaling pathways. Its chemical structure is defined as C₂₉H₂₉N₅O₃S with a molecular weight of 527.64 g/mol and a predicted relative density of 1.382 g/cm³ [1]. Biochemically, G-744 exhibits reversible and noncovalent binding to Btk, achieving half-maximal inhibition (IC₅₀) at 2 nM for Btk and 64 nM for the costimulatory molecule CD86 [1] [2]. This high specificity arises from its unique binding mode, which stabilizes Btk in an inactive conformation, thereby blocking downstream signaling.

The therapeutic significance of G-744 lies in its dual inhibition of autoimmune pathogenesis: It suppresses B-cell activation, differentiation, and autoantibody production while simultaneously dampening myeloid cell-mediated inflammation. This positions G-744 as a multifunctional agent for autoimmune disorders like systemic lupus erythematosus (SLE) and rheumatoid arthritis, where dysregulated Btk signaling drives tissue damage [2]. Its metabolically stable properties further enhance its druglike profile, enabling sustained in vivo activity after oral administration [1].

Table 1: Fundamental Chemical and Biochemical Properties of G-744

PropertyValueMethod/Context
Molecular FormulaC₂₉H₂₉N₅O₃SComputed from structure
Molecular Weight527.64 g/molMass spectrometry
CAS Number1346669-54-2Registry identification
Btk Inhibition (IC₅₀)2 nMEnzymatic assay at Kₘ ATP concentration
CD86 Inhibition (IC₅₀)64 nMCellular assay in activated B cells
Solubility-4.31 (LogSw)Predicted aqueous solubility
Selectivity Profile>400-fold selective vs. 284 kinasesKinome-wide screening

Historical Development and Discovery of G-744

G-744 emerged from systematic optimization of the prototype Btk inhibitor CGI-1746, which was identified via structure-based drug design in 2011. Initial efforts focused on improving CGI-1746’s physiochemical properties, leading to the discovery of G-744 around 2015 [2]. Key innovations included:

  • Selectivity Enhancement: G-744 was engineered to minimize off-target effects against kinases like Itk (Tec family) and Src-family kinases (Lyn, Hck), which were implicated in CGI-1746-related toxicity. Kinome profiling confirmed >1,000-fold selectivity for 282/284 kinases tested, with only marginal inhibition of EphA7 (428-fold selective) and Fgr (868-fold selective) [2].
  • Pharmacokinetic Refinements: Modifications to the core scaffold enhanced metabolic stability and oral bioavailability. Unlike covalent Btk inhibitors (e.g., ibrutinib), G-744’s reversible mechanism reduced risks of irreversible organ damage, making it suitable for chronic autoimmune therapies [2].
  • Translational Validation: In vitro studies demonstrated potent inhibition of BCR-induced Btk autophosphorylation (IC₅₀: 20 nM) and calcium flux in murine B cells. These findings were pivotal in advancing G-744 to in vivo disease models [2].

Table 2: Evolution of G-744 from Predecessor Compounds

ParameterCGI-1746 (Predecessor)G-744Advantage
Btk IC₅₀~10 nM1.28 nMEnhanced target affinity
Oral bioavailabilityLowHighSuitable for chronic dosing
Tec family selectivityModerate (Itk IC₅₀: 29 nM)High (Itk IC₅₀: >5,000 nM)Reduced immune toxicity risks
In vivo efficacyLimited to arthritis modelsDemonstrated in lupus, nephritisBroader therapeutic applicability

Key Academic and Industrial Applications of G-744

Preclinical Autoimmune Disease Models

G-744 has shown efficacy across multiple autoimmune models:

  • Collagen-Induced Arthritis: Oral administration (6.25–25 mg/kg, twice daily) dose-dependently suppressed joint inflammation and cartilage destruction in Lewis rats. Disease attenuation correlated with reduced autoantibodies and synovial B-cell infiltration [1].
  • Lupus Nephritis: In IFNα-accelerated NZB/W F₁ mice—a model of severe SLE—G-744 (25 mg/kg/day) outperformed BAFF blockade (BR3-Fc) and Syk inhibitors (P505-15). It reduced proteinuria, glomerular immune-complex deposition, and renal macrophage infiltration, matching the efficacy of cyclophosphamide without broad immunosuppression [2]. Mechanistically, G-744 depleted pathogenic splenic plasmablasts by 80% and downregulated genes associated with terminal B-cell differentiation (e.g., Prdm1, encoding Blimp-1) [2].

Mechanism-Driven Research Applications

Beyond therapeutics, G-744 serves as a molecular tool for dissecting Btk signaling:

  • B-Cell Terminal Differentiation: Transcriptomic profiling of spleens from G-744-treated lupus mice revealed suppression of the "secretory pathway" gene module, which governs antibody secretion by plasma cells [2].
  • Myeloid Cell Modulation: In kidneys, G-744 inhibited FcγR-driven activation of macrophages, attenuating production of IL-6, TNF-α, and chemokines (e.g., CXCL13). This highlighted Btk’s role in myeloid-driven renal damage [2].
  • Cross-Species Translation: Renal gene signatures suppressed by G-744 overlapped with human lupus nephritis transcriptomes, particularly in glomerular inflammation and tubulointerstitial injury pathways [2].

Table 3: Key Preclinical Efficacy Findings for G-744

Disease ModelDosing RegimenEfficacy OutcomeMechanistic Insight
Collagen-induced arthritis6.25–25 mg/kg, p.o., b.i.d.Dose-dependent reduction in clinical arthritis scoreInhibition of synovial B-cell activation
IFNα-accelerated lupus25 mg/kg/day, p.o.70% reduction in proteinuria; prolonged survivalDepletion of splenic plasmablasts; reduced anti-dsDNA IgG
Renal pathology10–25 mg/kg, p.o.Improved glomerulonephritis histopathologyDownregulation of myeloid activation genes (e.g., C1q, Trem2)

Industrial Development

G-744 has catalyzed targeted drug discovery in academia and industry:

  • Selectivity Benchmark: Its kinome-wide selectivity (tested against 284 kinases) sets a standard for next-generation Btk inhibitors, minimizing off-target liabilities [2].
  • Therapeutic Expansion: Research leveraging G-744 has identified Btk as a node in cytokine networks (e.g., IL-6, IFN-I), prompting exploration in other B-cell/ myeloid-driven diseases like multiple sclerosis and IgG4-related disease [2].

Complete Compound Nomenclature for Reference:

  • IUPAC Name: Not explicitly provided in sources; structure-based reconstruction suggests N-(2-methoxy-5-methylphenyl)-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamide (inferred from structural analogs [3] [7]).
  • Synonyms: G-744, G744 (abbreviated forms in pharmacological contexts).
  • Related Research Compounds: CGI-1746 (precursor), RN486, M7583 (comparators in selectivity studies [2]).

Properties

CAS Number

1346669-54-2

Product Name

G-744

IUPAC Name

10-[2-(hydroxymethyl)-3-[1-methyl-6-oxo-5-(pyrimidin-4-ylamino)pyridin-3-yl]phenyl]-4,4-dimethyl-7-thia-10-azatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-9-one

Molecular Formula

C29H29N5O3S

Molecular Weight

527.643

InChI

InChI=1S/C29H29N5O3S/c1-29(2)12-20-19-8-10-34(28(37)26(19)38-24(20)13-29)23-6-4-5-18(21(23)15-35)17-11-22(27(36)33(3)14-17)32-25-7-9-30-16-31-25/h4-7,9,11,14,16,35H,8,10,12-13,15H2,1-3H3,(H,30,31,32)

InChI Key

QAESSIFTPVEYRY-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C1)SC3=C2CCN(C3=O)C4=CC=CC(=C4CO)C5=CN(C(=O)C(=C5)NC6=NC=NC=C6)C)C

Solubility

Soluble in DMSO

Synonyms

G-744; G 744; G744.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.